Ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate

Description

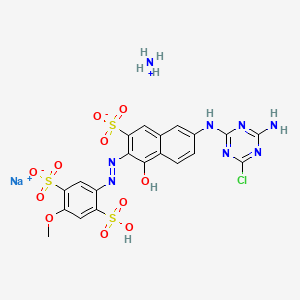

This compound is a polyfunctional aromatic molecule featuring:

- A 1,3,5-triazine core substituted with amino and chloro groups.

- Azo linkages (–N=N–) connecting naphthyl and benzene rings.

- Multiple sulphonato (–SO₃⁻) and methoxy (–OCH₃) groups, enhancing water solubility and electronic properties.

- An ammonium-sodium counterion system for charge balance.

Such structural attributes suggest applications in textile dyes, herbicides, or optical materials, where triazine and azo motifs are prevalent .

Properties

CAS No. |

83400-03-7 |

|---|---|

Molecular Formula |

C20H18ClN8NaO11S3 |

Molecular Weight |

701.0 g/mol |

IUPAC Name |

azanium;sodium;7-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(4-methoxy-2-sulfo-5-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C20H16ClN7O11S3.H3N.Na/c1-39-12-7-13(40(30,31)32)11(6-14(12)41(33,34)35)27-28-16-15(42(36,37)38)5-8-4-9(2-3-10(8)17(16)29)23-20-25-18(21)24-19(22)26-20;;/h2-7,29H,1H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)(H3,22,23,24,25,26);1H3;/q;;+1/p-1 |

InChI Key |

IMQJNWBYGANBPJ-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=C(C(=C1)S(=O)(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)N)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate involves multiple steps. The process typically starts with the diazotization of 4-amino-6-chloro-1,3,5-triazine, followed by coupling with 1-hydroxy-3-sulphonato-2-naphthylamine. The resulting intermediate is then reacted with 5-methoxybenzene-1,4-disulphonic acid under controlled conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise temperature and pH control are maintained. The use of catalysts and specific solvents can enhance the yield and purity of the product. The final compound is then purified through crystallization or filtration processes.

Chemical Reactions Analysis

Types of Reactions

Ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield sulfonated naphthyl derivatives, while reduction can produce aromatic amines.

Scientific Research Applications

Ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate has several scientific research applications:

Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.

Biology: Employed in staining techniques for microscopic analysis of biological samples.

Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.

Industry: Widely used in textile and paper industries for dyeing purposes.

Mechanism of Action

The mechanism of action of ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s azo group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their structure and function. The sulfonate groups enhance its solubility, allowing it to penetrate biological membranes and exert its effects.

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of triazine, azo, and sulphonato groups. Below is a systematic comparison with structurally related compounds:

Structural Analogues in Herbicides

Triazine-based sulphonates are common in herbicides. Key comparisons include:

Key Findings :

- The chloro and amino groups on the triazine ring in the target compound may enhance binding affinity to acetolactate synthase (ALS), a common herbicide target, compared to methoxy or methyl substituents in metsulfuron-methyl .

Azo-Dye Analogues

Azo-triazine dyes with sulphonate groups are used in textiles. Comparisons include:

Key Findings :

- The bis-azo structure in the hexasodium compound provides higher color strength but lower solubility than the target compound’s mono-azo system.

- The methoxy group on the benzene ring in the target compound may shift λmax bathochromically compared to anthraquinone-based dyes .

Analytical Data:

Biological Activity

Ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate is a complex organic compound with notable potential in various biological applications. Its structure includes a triazine moiety, which is often associated with biological activity, particularly in the field of medicinal chemistry.

| Property | Value |

|---|---|

| CAS Number | 83400-03-7 |

| Molecular Formula | C20H18ClN8NaO11S3 |

| Molecular Weight | 701.042 g/mol |

| LogP | 4.5457 |

| PSA (Polar Surface Area) | 322.46 Ų |

Biological Activity

The biological activity of this compound can be attributed to its structural components, particularly the triazine and sulfonate groups. These components are known to interact with various biological targets, including enzymes and receptors.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of similar triazine derivatives. For instance, compounds containing triazine structures have demonstrated efficacy against human adenoviruses (HAdV), showing selective indexes greater than 100 and sub-micromolar potency against viral replication processes . While specific data on the compound is limited, the structural similarities suggest a potential for similar antiviral activity.

Antimicrobial Properties

Compounds with related structures have been investigated for their antimicrobial properties. A study focusing on phthalazin derivatives indicated that modifications in the structure could enhance antimicrobial efficacy . This suggests that ammonium sodium hydrogen derivatives might also exhibit antimicrobial effects, although direct studies are necessary to confirm this.

Case Studies

- Antiviral Efficacy : In a study examining various analogues of triazine compounds, several derivatives were identified as potent inhibitors of HAdV. The lead compound exhibited an IC50 value of 0.27 μM with reduced cytotoxicity compared to traditional antiviral agents like niclosamide .

- Antimicrobial Activity : Research on phthalazin derivatives indicated that structural modifications could lead to increased antimicrobial activity against a range of pathogens. The implications for ammonium sodium hydrogen derivatives suggest further exploration into their potential as antimicrobial agents .

Research Findings

Research indicates that compounds with similar structures often target critical pathways in microbial and viral life cycles. The presence of amino and sulfonate groups may facilitate binding to biological targets, enhancing their therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.